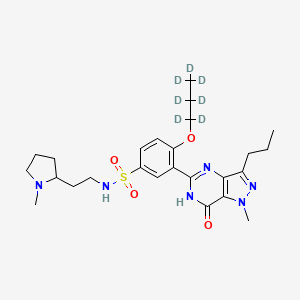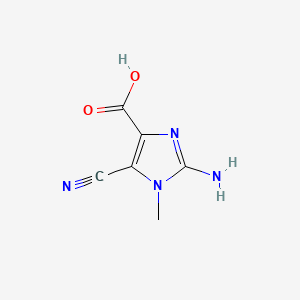
Desamino-Glufosinat-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desamino Glufosinate-d3 is a stable isotopic labeled analog of desamino glufosinate, which is a derivative of glufosinate, a widely used herbicide.
Wissenschaftliche Forschungsanwendungen
Desamino Glufosinate-d3 has numerous applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of glufosinate and its metabolites.
Biology: Employed in studies of herbicide resistance and the metabolic pathways of glufosinate in plants.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific metabolic pathways.
Industry: Utilized in the development of new herbicides and other agrochemicals, as well as in environmental monitoring and remediation efforts .
Wirkmechanismus
Target of Action
Desamino Glufosinate-d3, like its parent compound Glufosinate, primarily targets Glutamine Synthetase (GS) . GS is a key enzyme involved in nitrogen metabolism in plants . It catalyzes the condensation of glutamate and ammonia to form glutamine .
Mode of Action
The interaction of Desamino Glufosinate-d3 with GS leads to the inhibition of this enzyme . This inhibition disrupts the normal functioning of the plant’s nitrogen metabolism . The fast herbicidal action of Glufosinate is triggered by the formation of Reactive Oxygen Species (ROS) . The relationship between GS inhibition and ROS accumulation has been investigated .
Biochemical Pathways
The inhibition of GS leads to the accumulation of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate . This also results in the depletion of other intermediates such as glycine, serine, hydroxypyruvate, and glycerate . The exogenous supply of glycolate to Glufosinate-treated plants enhances herbicidal activity and dramatically increases hydrogen peroxide accumulation .
Result of Action
The result of Desamino Glufosinate-d3’s action is the generation of ROS, which leads to lipid peroxidation . This cascade of events forms the basis for the fast action of Glufosinate . The disruption of both photorespiration and the light reactions of photosynthesis leads to the photoreduction of molecular oxygen, generating ROS .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Desamino Glufosinate-d3. For instance, Glufosinate’s fast action is light-dependent, with no visual symptoms or ROS formation in the dark . This suggests that light availability may significantly impact the effectiveness of Desamino Glufosinate-d3. Furthermore
Biochemische Analyse
Biochemical Properties
Desamino Glufosinate-d3 plays a role in biochemical reactions, particularly in the inhibition of glutamine synthetase (GS), an enzyme crucial for nitrogen metabolism . This inhibition leads to the accumulation of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate . The interaction between Desamino Glufosinate-d3 and GS is a key aspect of its biochemical properties.
Cellular Effects
Studies on Glufosinate have shown that it can cause neurological complications and respiratory failure, which are usually delayed and difficult to predict
Molecular Mechanism
The molecular mechanism of Desamino Glufosinate-d3 is primarily through its action as a GS inhibitor . Its fast herbicidal action is triggered by reactive oxygen species (ROS). The relationship between GS inhibition and ROS accumulation has been investigated, suggesting that GS in certain plants is less expressed and less abundant in the dark compared to in the light .
Temporal Effects in Laboratory Settings
Studies on Glufosinate have shown that its efficacy can vary depending on environmental conditions such as light, temperature, and humidity at the time of application
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of Desamino Glufosinate-d3 in animal models. Animal models are widely used to develop newer drugs for treatment of diabetes and its complications
Metabolic Pathways
Desamino Glufosinate-d3 is involved in the nitrogen metabolism pathway, specifically through the inhibition of GS . This inhibition disrupts photorespiration, carbon assimilation, and linear electron flow in the light reactions
Transport and Distribution
Studies on Glufosinate have shown that it can be detected in water samples , suggesting that Desamino Glufosinate-d3 may also be transported and distributed in a similar manner.
Subcellular Localization
Machine learning methods have been developed for subcellular localization prediction in plant cells . These methods could potentially be used to predict the subcellular localization of Desamino Glufosinate-d3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Desamino Glufosinate-d3 involves multiple steps, starting from the basic structure of glufosinate. The process typically includes the removal of the amino group and the incorporation of deuterium atoms to achieve the desired isotopic labeling. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the stability and purity of the final product .
Industrial Production Methods: Industrial production of Desamino Glufosinate-d3 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced purification techniques to achieve high yields and consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: Desamino Glufosinate-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds with different properties
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with varying functional groups .
Vergleich Mit ähnlichen Verbindungen
Glufosinate: A widely used herbicide with a similar mechanism of action but without isotopic labeling.
Glyphosate: Another herbicide that inhibits a different enzyme, 5-enolpyruvylshikimate-3-phosphate synthase, involved in the shikimate pathway.
Bialaphos: A natural product with herbicidal activity, structurally related to glufosinate but with additional amino acid residues.
Uniqueness: This makes it a valuable tool in research applications where precise tracking and quantification are essential.
Eigenschaften
CAS-Nummer |
1794938-71-8 |
|---|---|
Molekularformel |
C5H11O4P |
Molekulargewicht |
169.131 |
IUPAC-Name |
4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid |
InChI |
InChI=1S/C5H11O4P/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)(H,8,9)/i1D3 |
InChI-Schlüssel |
AKAIYXRPMRQJCA-FIBGUPNXSA-N |
SMILES |
CP(=O)(CCCC(=O)O)O |
Synonyme |
4-(Hydroxymethylphosphinyl)-butanoic Acid-d3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


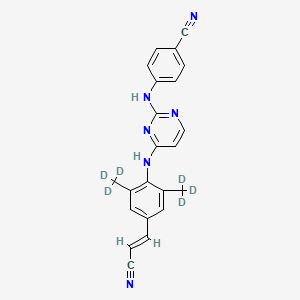

![2-Chloro-1-[(2R,5S)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B584793.png)
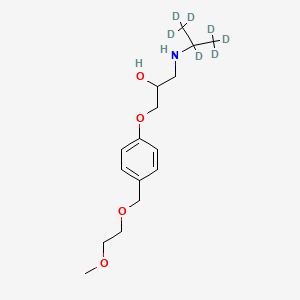

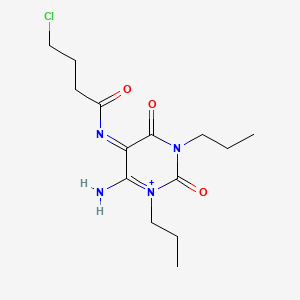

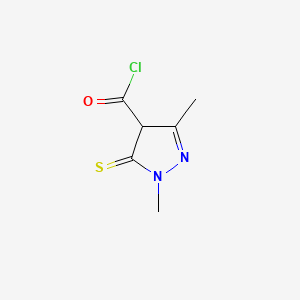

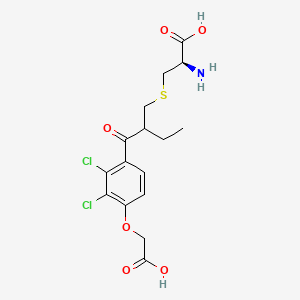
![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)
